9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene is a complex organic compound known for its application in optoelectronic devices. It is a solution-processable crosslinkable Hole Transport / Hole Injection Layer (HTL / HIL) material, commonly used in devices such as quantum-dot light-emitting diodes (QD-LEDs) and perovskite light-emitting diodes (PeLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of 9-fluorenone with 4-ethenylphenylmethanol under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents such as chloroform, dichloromethane, and toluene .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents used in the process .
Chemical Reactions Analysis
Types of Reactions
9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Used to alter the functional groups attached to the fluorene core.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups to enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorene derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s performance in optoelectronic applications .
Scientific Research Applications
9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene has several scientific research applications:
Optoelectronics: Used as a hole-transporting material in QD-LEDs and PeLEDs to improve hole-injection efficiency and device performance.
Material Science: Investigated for its potential in creating advanced materials with unique electronic properties.
Chemistry: Studied for its reactivity and potential to form new compounds with desirable properties.
Mechanism of Action
The mechanism by which 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene exerts its effects involves its ability to transport holes in optoelectronic devices. The compound’s molecular structure allows it to facilitate the movement of positive charges (holes) through the device, improving overall efficiency. The molecular targets include the active layers of QD-LEDs and PeLEDs, where it enhances the injection and transport of holes .
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-diphenylaminophenyl)fluorene: Another hole-transporting material used in optoelectronics.
9,9-Bis(4-hydroxyphenyl)fluorene: Known for its use in polymer chemistry.
Uniqueness
9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene is unique due to its crosslinkable nature, which allows it to form stable films under thermal conditions. This property makes it particularly suitable for use in high-performance optoelectronic devices .
Properties
CAS No. |
606927-42-8 |
---|---|
Molecular Formula |
C43H34O2 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
9,9-bis[4-[(4-ethenylphenyl)methoxy]phenyl]fluorene |
InChI |
InChI=1S/C43H34O2/c1-3-31-13-17-33(18-14-31)29-44-37-25-21-35(22-26-37)43(41-11-7-5-9-39(41)40-10-6-8-12-42(40)43)36-23-27-38(28-24-36)45-30-34-19-15-32(4-2)16-20-34/h3-28H,1-2,29-30H2 |
InChI Key |
JCLRHMHFUPWYDF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OCC7=CC=C(C=C7)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.